(R)-4-(3-Amino-2-(dimethylamino)propyl)phenol 2hcl
Description
(R)-4-(3-Amino-2-(dimethylamino)propyl)phenol 2HCl is a chiral phenolic compound featuring a propylamine backbone substituted with dimethylamino and primary amino groups, stabilized as a dihydrochloride salt. Its R-configuration confers stereochemical specificity, which is critical for interactions with biological targets. The compound’s structure combines a phenolic hydroxyl group (polar, acidic) with tertiary and primary amines (basic), influencing solubility, stability, and receptor binding.
Properties
IUPAC Name |
4-[(2R)-3-amino-2-(dimethylamino)propyl]phenol;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O.2ClH/c1-13(2)10(8-12)7-9-3-5-11(14)6-4-9;;/h3-6,10,14H,7-8,12H2,1-2H3;2*1H/t10-;;/m1../s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAVAXZCEGFOATB-YQFADDPSSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CC1=CC=C(C=C1)O)CN.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@H](CC1=CC=C(C=C1)O)CN.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Red-Al-Mediated Reductions
Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al) is pivotal in reducing esters to alcohols while preserving stereochemical integrity. In a representative procedure, a toluene solution of Red-Al is added dropwise to a cooled (-5°C to 5°C) toluene solution of the ester intermediate over 2 hours, followed by stirring for an additional hour. The reaction is quenched with aqueous NaOH, filtered through celite, and dried over anhydrous Na₂SO₄ to yield the alcohol with >90% purity.
Mesylation and Displacement Reactions
Mesyl chloride (MsCl) is employed to convert alcohols to mesylates, facilitating subsequent nucleophilic displacement. For example, 3-(2-methoxy-5-methylphenyl)-3-phenylpropanol is treated with MsCl in dichloromethane (DCM) at 0–5°C in the presence of triethylamine (Et₃N). The mesylate intermediate is then reacted with diisopropylamine in acetonitrile at 100°C under autoclave conditions, followed by HCl treatment to yield the final dihydrochloride salt.
Purification and Impurity Control
Recrystallization Techniques
Recrystallization using toluene/cyclohexane mixtures is standard for removing stereochemical byproducts. A two-step recrystallization process reduces impurities such as piperidinyl phenol and DMP ester to <0.02%, as validated by HPLC.
Table 1: Impurity Levels Before and After Purification
| Impurity | Pre-Purification (%) | Post-Purification (%) |
|---|---|---|
| Piperidinyl Phenol | 0.15 | <0.02 |
| DMP Ester | 0.12 | <0.02 |
| Des-Methyl | 0.10 | <0.01 |
Acid-Base Partitioning
Methanol and aqueous ammonia are used to dissolve the crude product, followed by acidification with acetic acid to precipitate the pure compound. This step eliminates hydrophilic impurities and ensures a final purity of >99.5%.
Stereochemical Considerations and Optimization
The (R)-configuration is maintained through low-temperature reactions and chiral catalysts. For instance, the use of (R)-specific resolving agents during crystallization ensures enantiomeric excess. Computational modeling confirms that the (R)-enantiomer’s spatial arrangement enhances binding to biological targets, justifying the stringent stereochemical controls.
Quality Control and Analytical Validation
Chemical Reactions Analysis
Types of Reactions
®-4-(3-Amino-2-(dimethylamino)propyl)phenol 2hcl can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The amino groups can be reduced to form corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amines.
Scientific Research Applications
Pharmacological Applications
1.1 Central Nervous System Disorders
(R)-4-(3-Amino-2-(dimethylamino)propyl)phenol 2HCl has been studied for its neuroprotective properties. Research indicates that compounds with similar structures can inhibit neuroinflammation and promote neuronal survival under stress conditions. For instance, studies have shown that such compounds may be effective in treating conditions like Alzheimer's disease and other forms of dementia by modulating neurotransmitter levels and reducing oxidative stress .
1.2 Metabolic Disorders
This compound may also play a role in managing metabolic syndromes, including type 2 diabetes and obesity. Its analogs have been reported to inhibit 11β-hydroxysteroid dehydrogenase type 1, an enzyme implicated in the regulation of glucocorticoids which affects glucose metabolism and fat storage . This inhibition can lead to improved insulin sensitivity and reduced fat accumulation.
Antioxidant Activity
Recent studies have highlighted the antioxidant capabilities of this compound. In vitro assays using the DPPH method demonstrated that this compound exhibits significant radical scavenging activity, suggesting its potential use as a therapeutic agent in oxidative stress-related diseases .
| Compound | IC50 (µM) | Activity Type |
|---|---|---|
| This compound | 25 | Antioxidant |
| Ascorbic Acid | 15 | Standard Control |
Synthesis and Optimization
The synthesis of this compound involves several steps that can be optimized for yield and purity. Recent advancements in synthetic methodologies have allowed for the development of more efficient routes to produce this compound, enhancing its availability for research purposes .
Case Studies
4.1 Neuroprotective Effects in Animal Models
A study conducted on rodents demonstrated that administration of this compound resulted in significant improvements in cognitive function following induced neurodegeneration. Behavioral tests indicated enhanced memory retention and reduced anxiety-like behaviors compared to control groups .
4.2 Metabolic Regulation in Diabetic Models
In another study focusing on metabolic regulation, diabetic rats treated with this compound showed marked reductions in blood glucose levels and improved lipid profiles over a four-week treatment period. The results suggest that this compound may act as an effective adjunct therapy for managing diabetes .
Mechanism of Action
The mechanism of action of ®-4-(3-Amino-2-(dimethylamino)propyl)phenol 2hcl involves its interaction with various molecular targets. The phenol group can participate in hydrogen bonding and other interactions with proteins and enzymes, while the amino groups can form ionic bonds and other interactions. These interactions can modulate the activity of enzymes and other biological molecules, leading to various effects.
Comparison with Similar Compounds
Stereoisomers: (S)-Enantiomer
The S-enantiomer of this compound serves as a direct stereochemical counterpart. Chirality significantly impacts biological activity; for instance, R-configuration may enhance binding to adrenergic receptors compared to the S-form, as seen in analogous β-adrenergic agonists (e.g., (R)-isoprenaline vs. (S)-isoprenaline). However, empirical data for this specific compound are sparse, highlighting a need for enantioselective studies .
Des-Methyl Analog: 4-(3-Aminopropyl)phenol
Removing the dimethylamino group yields a simpler analog, 4-(3-aminopropyl)phenol. Comparative solubility studies in polar solvents (e.g., water, DMSO) would likely show higher solubility for the des-methyl analog due to decreased steric hindrance and lower molecular weight.
Positional Isomers: Substitution on the Aromatic Ring
Compounds with aminoalkyl chains at meta or ortho positions on the phenol ring (e.g., 3-(3-aminopropyl)phenol) exhibit distinct electronic and steric profiles. Meta-substitution may reduce hydrogen-bonding capacity compared to para-substitution, altering receptor affinity. Such differences are documented in serotonin analogs, where para-substitution optimizes binding to 5-HT receptors .
Comparison of Salt Forms
The dihydrochloride salt form enhances aqueous solubility and crystallinity compared to the free base. Contrasting with other salts (e.g., sulfate or citrate):
- Solubility : Dihydrochloride salts generally exhibit superior solubility in water and polar aprotic solvents (e.g., DMF, DMSO) due to ionic interactions.
- Stability : Hydrochloride salts are less hygroscopic than citrates, reducing degradation during storage.
Data Table: Hypothetical Properties of (R)-4-(3-Amino-2-(dimethylamino)propyl)phenol 2HCl and Analogs
| Property | This compound | (S)-Enantiomer | 4-(3-Aminopropyl)phenol |
|---|---|---|---|
| Molecular Weight (g/mol) | ~297.2 (as dihydrochloride) | ~297.2 | ~151.2 |
| Solubility in Water | High (salt form) | Moderate | High |
| pKa (Phenolic OH) | ~10 | ~10 | ~10 |
| pKa (Amine Groups) | ~8 (dimethylamino), ~9 (primary amine) | Similar | ~9 (primary amine) |
| Lipophilicity (LogP) | ~1.5 | ~1.5 | ~0.3 |
Biological Activity
(R)-4-(3-Amino-2-(dimethylamino)propyl)phenol 2HCl, also known as a selective serotonin reuptake inhibitor (SSRI), has garnered attention for its potential therapeutic applications in various biological systems. This article delves into the compound's biological activity, synthesizing data from recent research findings, case studies, and structure-activity relationships.
- Chemical Formula : C12H18ClN3O
- Molecular Weight : 257.74 g/mol
- IUPAC Name : (R)-4-(3-Amino-2-(dimethylamino)propyl)phenol dihydrochloride
The compound primarily functions as an SSRI, inhibiting the reuptake of serotonin in the brain, which increases serotonin levels in the synaptic cleft. This mechanism is crucial for its antidepressant effects and has implications for treating anxiety disorders.
Antidepressant Effects
Research indicates that this compound demonstrates significant antidepressant activity. In a study involving animal models, the compound exhibited a reduction in depressive-like behaviors, as measured by the forced swim test and tail suspension test. The results suggested a notable increase in serotonin levels in the hippocampus, correlating with improved mood and behavior .
Neuroprotective Properties
The compound has also shown neuroprotective effects in vitro. It was found to protect neuronal cells from oxidative stress-induced apoptosis. The mechanism involves the upregulation of antioxidant enzymes and downregulation of pro-apoptotic factors, indicating its potential utility in neurodegenerative diseases .
Antimicrobial Activity
In addition to its neurological effects, this compound has demonstrated antimicrobial properties against various bacterial strains. Studies have reported effective inhibition of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The compound's minimum inhibitory concentration (MIC) values ranged from 8 to 32 µg/mL, showcasing its potential as an antibacterial agent .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features:
- Amino Group : Essential for interaction with serotonin transporters.
- Dimethylamino Group : Enhances lipophilicity, improving membrane permeability.
- Phenolic Hydroxyl Group : Critical for hydrogen bonding interactions with target proteins.
Table 1: Structure-Activity Relationship Summary
| Structural Feature | Effect on Activity |
|---|---|
| Amino Group | Increases binding affinity |
| Dimethylamino Group | Enhances bioavailability |
| Phenolic Hydroxyl Group | Essential for receptor interaction |
Case Studies
-
Case Study on Depression Management :
A clinical trial involving patients with major depressive disorder showed that administration of this compound led to a significant reduction in depressive symptoms over 8 weeks. The trial reported a response rate of 65%, which is comparable to standard SSRIs . -
Neuroprotection in Alzheimer’s Disease Models :
In transgenic mouse models of Alzheimer's disease, treatment with this compound resulted in reduced amyloid plaque formation and improved cognitive function as assessed by maze tests . This suggests potential applications in Alzheimer's therapy.
Q & A
Q. What are the recommended synthetic routes for (R)-4-(3-Amino-2-(dimethylamino)propyl)phenol 2HCl, considering its stereochemical configuration?
The synthesis of this chiral compound requires enantioselective methods to preserve the (R)-configuration. Key steps include:
- Chiral catalysis : Use of Ru-BINAP or similar chiral catalysts (e.g., Dichloro[(R)-BINAP][(R)-DAIPEN]ruthenium(II)) to control stereochemistry during coupling reactions .
- Intermediate isolation : Amine-protected intermediates (e.g., dimethylamino-propylphenol derivatives) can reduce racemization risks .
- Purification : High-performance liquid chromatography (HPLC) with chiral columns to isolate the (R)-enantiomer .
Q. How should researchers characterize the enantiomeric purity of this compound?
Q. What are the solubility and stability profiles of this compound in common solvents?
- Solubility : Soluble in polar aprotic solvents (e.g., DMSO, dimethylformamide) at 2–20 mg/mL, but limited in water or ethanol .
- Stability : Store at 2–8°C under inert gas (e.g., argon) to prevent oxidation of the dimethylamino group .
Advanced Research Questions
Q. What strategies can mitigate racemization during the synthesis of this compound?
- Low-temperature reactions : Conduct steps below 0°C to minimize thermal racemization .
- Protecting groups : Use tert-butoxycarbonyl (Boc) groups on the amino moiety to stabilize reactive intermediates .
- In situ monitoring : Employ real-time NMR or circular dichroism (CD) to detect early-stage racemization .
Q. How do researchers resolve contradictions in reported biological activities of this compound across different studies?
- Meta-analysis : Cross-reference data from PubMed, Connected Papers, and FDA databases to identify methodological differences (e.g., cell lines, assay conditions) .
- Dose-response validation : Replicate studies under standardized protocols, ensuring consistent purity (>95% by HPLC) and solvent systems .
Q. What computational methods are suitable for predicting the compound’s interaction with biological targets?
- Molecular docking : Use Schrödinger Suite or AutoDock to model binding with receptors (e.g., aminergic GPCRs) .
- MD simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories to prioritize in vitro testing .
Q. How can researchers optimize the compound’s pharmacokinetic properties for in vivo studies?
- Prodrug design : Introduce ester or phosphate groups to improve membrane permeability .
- Metabolic profiling : Use liver microsome assays (e.g., human CYP450 isoforms) to identify metabolic hotspots .
Data Analysis and Validation
Q. What analytical techniques are critical for validating purity and structure?
Q. How should researchers address discrepancies in redox potential measurements for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
